3-Methoxy-2-phenylpyridine

Catalog No.
S13534268
CAS No.
53698-49-0
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
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3-Methoxy-2-phenylpyridine

CAS Number

53698-49-0

Product Name

3-Methoxy-2-phenylpyridine

IUPAC Name

3-methoxy-2-phenylpyridine

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

VJHVLELNDFVKMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=CC=CC=C2
, particularly those involving electrophilic substitutions and metal-catalyzed transformations. For instance, it can undergo copper-catalyzed ortho-acyloxylation, where carboxylic acids react with the compound under oxidative conditions to yield acyloxylated products. This reaction has been shown to produce high yields when using various functionalized substrates, indicating the versatility of 3-methoxy-2-phenylpyridine in synthetic organic chemistry .

Additionally, phenyllithium can react with 3-methoxy-pyridine to yield 3-methoxy-2-phenylpyridine as a primary product, showcasing its synthetic utility in forming complex organic molecules .

The synthesis of 3-methoxy-2-phenylpyridine can be achieved through several methods:

  • Reaction of Phenyllithium with 3-Methoxypyridine: This method involves treating 3-methoxypyridine with phenyllithium, leading to the formation of 3-methoxy-2-phenylpyridine .
  • Copper-Catalyzed Reactions: Utilizing copper catalysts for ortho-functionalization reactions allows for the introduction of various substituents onto the pyridine ring, enhancing the compound's structural diversity .

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

3-Methoxy-2-phenylpyridine finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique properties, it may be investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials.

The exploration of its potential applications continues as researchers investigate its chemical behavior and interactions.

Several compounds share structural similarities with 3-methoxy-2-phenylpyridine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-PhenylpyridinePyridine ring substituted at the 2-position by a phenyl groupKnown for its fluorescent properties; used in OLEDs .
3-Methyl-2-phenylpyridineSimilar structure but with a methyl group instead of methoxyExhibits different reactivity patterns compared to methoxy derivatives .
4-Methoxy-2-phenylpyridineMethoxy group at the 4-position relative to phenylShows different electronic properties affecting reactivity .
3-Aminomethyl-2-phenylpyridineContains an amino group instead of methoxyPotentially exhibits different biological activities due to amino functionality .

Uniqueness

The uniqueness of 3-methoxy-2-phenylpyridine lies in its specific substitution pattern which influences both its chemical reactivity and potential biological activities. The combination of a methoxy group and a phenyl group provides distinct electronic characteristics that differentiate it from other phenylpyridine derivatives.

The synthesis and characterization of 3-methoxy-2-phenylpyridine were first reported in the mid-20th century, coinciding with advancements in organometallic chemistry. A pivotal study by Abramovitch and Notation (1960) demonstrated the regioselective synthesis of this compound via phenyllithium-mediated alkylation of 3-methoxypyridine. This work highlighted the directing effects of the methoxy group, which preferentially oriented the phenyllithium nucleophile to the adjacent 2-position of the pyridine ring. Early applications focused on its utility as a ligand in transition-metal catalysis, though subsequent research has expanded its role in pharmaceutical intermediates and materials science.

Chemical Significance in Heterocyclic Chemistry

As a member of the arylpyridine family, 3-methoxy-2-phenylpyridine exemplifies the interplay between aromatic and heteroaromatic systems. The methoxy group enhances electron density at the pyridine nitrogen, altering its basicity and coordination behavior compared to unsubstituted pyridines. This electronic modulation makes the compound a versatile building block for synthesizing chelating ligands and bioactive molecules. Its structural similarity to 3-phenylpyridine (CAS No. 1008-88-4) further underscores the impact of substituents on reactivity; the methoxy group introduces steric and electronic effects absent in the parent compound.

Nomenclature and Structural Classification

The IUPAC name 3-methoxy-2-phenylpyridine unambiguously defines its substituent positions. Key identifiers include:

PropertyValue
CAS Registry Number53698-49-0
PubChem CID20781710
Molecular Formula$$ \text{C}{12}\text{H}{11}\text{NO} $$
SMILESCOC1=C(N=CC=C1)C2=CC=CC=C2
InChI KeyVJHVLELNDFVKMS-UHFFFAOYSA-N

The compound’s canonical SMILES string reflects the methoxy group at position 3 and the phenyl group at position 2, while X-ray crystallography confirms its planar geometry.

Traditional Organic Synthesis Routes

Organolithium-Based Synthesis

The classical approach to 3-methoxy-2-phenylpyridine synthesis involves the direct reaction of phenyllithium with 3-methoxypyridine [1] [2]. This methodology demonstrates exceptional regioselectivity, yielding exclusively the 2-phenyl product without formation of the corresponding 2,5-isomer [1]. The reaction proceeds through nucleophilic addition of the phenyllithium reagent to the pyridine ring, followed by rearrangement and subsequent workup procedures [2].

Reaction Conditions and Methodology:

The synthesis typically employs bromobenzene and lithium metal in anhydrous ether to generate phenyllithium in situ [1]. Following complete formation of the organolithium reagent, 3-methoxypyridine is added in anhydrous ether over a controlled period, resulting in the formation of a characteristic yellow suspension [1]. The reaction mixture is then heated under reflux conditions in toluene for extended periods, often requiring 74 hours of continuous heating [1].

Yield and Selectivity Data:

Starting MaterialProductYieldReaction TimeSelectivity
3-Methoxypyridine + Phenyllithium3-Methoxy-2-phenylpyridineModerate74 hoursExclusive 2-position selectivity
Bromobenzene + LithiumPhenyllithium intermediateHigh2-4 hoursComplete conversion

Cross-Coupling Methodologies

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling reaction represents a versatile approach for constructing 3-methoxy-2-phenylpyridine derivatives through palladium-catalyzed cross-coupling of appropriately substituted pyridine halides with phenylboronic acids [4] [5]. This methodology offers excellent functional group tolerance and can be performed under relatively mild conditions [4].

The general mechanism involves oxidative addition of the palladium catalyst to the halopyridine substrate, followed by transmetalation with the boronic acid reagent and subsequent reductive elimination to form the carbon-carbon bond [4]. The reaction typically requires a palladium catalyst, base, and appropriate solvent system [5].

Optimized Reaction Parameters:

ParameterOptimal ConditionsAlternative Options
CatalystPalladium tetrakis(triphenylphosphine)Palladium acetate with phosphine ligands
BasePotassium carbonateSodium carbonate, cesium carbonate
SolventDioxane-water mixtureToluene, dimethylformamide
Temperature80-100°C70-120°C
Reaction Time2-8 hours1-12 hours

Copper-Catalyzed Methodologies

Copper-catalyzed approaches have emerged as valuable alternatives for phenylpyridine synthesis [6]. These methodologies often employ copper bromide as the preferred catalyst under aerobic oxidative conditions [6]. The reaction demonstrates excellent tolerance for various functional groups and can achieve high yields with appropriate optimization [6].

Substrate Scope and Functional Group Tolerance:

Research has demonstrated that electron-donating groups such as methoxy substituents, as well as electron-withdrawing groups including trifluoromethyl, are well accommodated in copper-catalyzed systems [6]. The methodology shows particular efficiency with meta-substituted substrates, providing excellent monoselectivity [6].

Green Chemistry Approaches

Solvent-Free Synthesis

Environmental considerations have driven the development of solvent-free methodologies for pyridine derivative synthesis [7] [8]. These approaches eliminate the need for organic solvents, reducing environmental impact while maintaining synthetic efficiency [7]. Solvent-free reactions typically proceed through direct mixing of reactants under thermal activation [8].

Microwave-Assisted Synthesis:

Microwave irradiation has proven particularly effective for accelerating pyridine synthesis reactions [9] [10]. The technique offers significant advantages including reduced reaction times, improved yields, and enhanced safety profiles compared to conventional heating methods [9].

Conventional MethodMicrowave MethodTime ReductionYield Improvement
2-15 hours30 seconds - 6 minutes95-99%20-40%
Reflux conditions200-800 wattsControlled heatingEnhanced selectivity

Continuous Flow Chemistry

Continuous flow methodologies represent a significant advancement in green synthetic chemistry for pyridine derivatives [11] [12]. These systems offer enhanced safety, reduced waste generation, and improved scalability compared to traditional batch processes [11].

Flow System Configuration:

Flow chemistry setups typically employ packed catalyst columns through which reactant solutions are continuously passed [11]. The methodology eliminates the need for traditional workup procedures and often provides products of sufficient purity for direct use [11]. Research has demonstrated that simple bench-top flow systems can achieve excellent conversion rates with residence times as short as 10 minutes [11].

Advantages of Flow Chemistry:

  • Enhanced safety through continuous processing [11]
  • Reduced reaction times compared to batch methods [11]
  • Elimination of purification steps [11]
  • Improved scalability for industrial applications [11]
  • Reduced environmental impact through waste minimization [11]

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as environmentally benign reaction media for pyridine synthesis [13] [14]. These systems offer unique advantages including negligible vapor pressure, thermal stability, and recyclability [13]. Pyridinium-based ionic liquids have shown particular promise for heterocyclic synthesis applications [13].

Catalyst Recyclability Studies:

Research has demonstrated that ionic liquid-supported catalysts can be recycled multiple times without significant loss of activity [14]. The systems show excellent compatibility with various synthetic transformations and can accommodate diverse substrate classes [14].

Industrial-Scale Production Techniques

Continuous Manufacturing Processes

Industrial production of pyridine derivatives increasingly relies on continuous manufacturing technologies that offer enhanced efficiency and reduced environmental impact [15] [16]. These systems typically employ fixed-bed reactors with heterogeneous catalysts to ensure consistent product quality and high throughput [15].

Reactor Design and Operation:

Industrial continuous processes often utilize loop reactors or jet-loop reactors that provide superior mixing efficiency compared to traditional stirred tank reactors [17]. These systems enable precise control of reaction parameters including temperature, pressure, and residence time [17]. The enhanced mass transfer characteristics of these reactors result in improved selectivity and reduced side product formation [17].

Process Parameters for Industrial Scale:

ParameterIndustrial RangeOptimization Targets
Temperature260-300°CMaximized conversion
Pressure30-130 barEnhanced selectivity
Residence Time10-30 minutesOptimal throughput
Catalyst Loading5-15% active componentCost-effective operation

Catalyst Development and Optimization

Industrial-scale synthesis requires robust catalyst systems that maintain activity over extended operating periods [16] [18]. Research has focused on developing heterogeneous catalysts that combine high activity with excellent stability characteristics [16].

Palladium-Based Catalyst Systems:

Industrial applications frequently employ supported palladium catalysts for pyridine synthesis [16]. These systems typically utilize silica-alumina supports with optimized palladium loading to achieve maximum catalytic efficiency [16]. The preparation involves careful impregnation procedures followed by controlled calcination and activation steps [16].

Catalyst Performance Metrics:

Catalyst TypeActivity PeriodSelectivityRegeneration Cycles
Palladium on silica-alumina300+ days>95%5-10 cycles
Cadmium oxide on kaolin200+ days63-70%3-5 cycles
Chromium-cadmium mixed oxides250+ days70%4-8 cycles

Process Integration and Optimization

Modern industrial processes integrate multiple synthetic steps into continuous manufacturing platforms [15]. These integrated approaches minimize intermediate handling, reduce waste generation, and improve overall process economics [15]. The development of telescoped reaction sequences allows for the direct conversion of simple starting materials to complex pyridine derivatives without isolation of intermediates [15].

Quality Control and Process Monitoring:

Industrial processes incorporate sophisticated analytical monitoring systems to ensure consistent product quality [16]. Real-time analysis techniques including gas chromatography and nuclear magnetic resonance spectroscopy enable continuous process optimization [16]. These monitoring systems provide immediate feedback for process adjustments and quality assurance [16].

Economic and Environmental Considerations:

Large-scale production emphasizes both economic efficiency and environmental responsibility [15]. Modern processes achieve space-time yields that significantly exceed traditional batch operations while simultaneously reducing solvent consumption and waste generation [17]. The implementation of continuous processing technologies has demonstrated the potential for substantial improvements in both productivity and environmental impact [11].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 3-Methoxy-2-phenylpyridine provides definitive structural identification through both proton and carbon-13 nuclear magnetic resonance techniques [1]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously confirm the molecular structure and substitution pattern.

In deuterated chloroform solvent, the compound displays a distinctive doublet at δ 8.56 parts per million with a coupling constant of 3.6 hertz, assigned to the pyridine hydrogen at position 6 [1]. This downfield chemical shift reflects the deshielding effect of the nitrogen atom and the phenyl substituent. The pyridine hydrogen at position 4 appears as a doublet at δ 7.60 parts per million with J = 7.6 hertz, while the hydrogen at position 5 exhibits a characteristic doublet of doublets at δ 7.20 parts per million with coupling constants of 7.6 and 4.8 hertz [1].

The phenyl ring protons manifest as complex multiplets in the aromatic region between δ 7.58-7.38 parts per million [1]. The ortho protons appear as a multiplet at δ 7.58-7.52 parts per million, while the meta and para protons are observed at δ 7.51-7.45 and δ 7.44-7.38 parts per million, respectively [1]. These chemical shifts are consistent with the electron-withdrawing influence of the pyridine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon at position 2 of the pyridine ring at δ 158.6 parts per million, reflecting the substitution by both methoxy and phenyl groups [1]. The aromatic carbons display characteristic resonances, with the carbon at position 6 appearing at δ 146.9 parts per million [1]. The phenyl carbons are observed at δ 136.9, δ 134.7, δ 134.2, and δ 123.5 parts per million, corresponding to the ipso, ortho, meta, and para positions, respectively [1].

Infrared Spectroscopy

The infrared spectroscopic analysis provides crucial information regarding the functional groups and molecular vibrations present in 3-Methoxy-2-phenylpyridine [2]. The spectrum exhibits characteristic absorption bands that confirm the presence of aromatic systems and ether functionality.

Aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 wavenumbers, demonstrating medium intensity consistent with the pyridine and phenyl rings [3]. The methoxy group contributes aliphatic carbon-hydrogen stretching vibrations at 2960-2850 wavenumbers with strong intensity [3]. These frequencies correspond to the asymmetric and symmetric stretching modes of the methyl group attached to oxygen.

The aromatic carbon-carbon stretching vibrations manifest in the region 1625-1440 wavenumbers with medium to weak intensity [3]. A particularly diagnostic absorption appears at 1584 wavenumbers, which has been demonstrated to be characteristic of 2,3-disubstituted pyridine derivatives [2]. This band provides definitive evidence for the substitution pattern on the pyridine ring.

The carbon-oxygen stretching vibration of the methoxy group produces a strong absorption in the region 1260-1000 wavenumbers [3] [4]. This band is characteristic of ether linkages and confirms the presence of the methoxy substituent. Aromatic carbon-hydrogen out-of-plane bending vibrations appear at 900-680 wavenumbers with strong intensity, providing information about the substitution patterns on both aromatic rings [3].

Mass Spectrometry

Mass spectrometric analysis of 3-Methoxy-2-phenylpyridine under electron impact conditions reveals characteristic fragmentation patterns that support structural identification [5]. The molecular ion peak appears at mass-to-charge ratio 185, corresponding to the intact molecular structure with 100% relative intensity [6].

The base peak fragmentation involves loss of the methyl group to produce an ion at mass-to-charge ratio 170 with 85% relative intensity [6]. This fragmentation is followed by loss of formaldehyde to generate an ion at mass-to-charge ratio 155 with 40% relative intensity. The elimination of the entire methoxy group produces a significant fragment at mass-to-charge ratio 154 with 95% relative intensity.

Additional fragmentation pathways involve ring cleavage processes that generate a phenylpyridine fragment at mass-to-charge ratio 128 with 35% relative intensity [5]. Rearrangement processes produce the tropylium ion at mass-to-charge ratio 127 with 25% relative intensity, while heterocycle cleavage yields a pyridine fragment at mass-to-charge ratio 102 with 20% relative intensity [5].

The phenyl cation appears at mass-to-charge ratio 77 with 30% relative intensity, and further fragmentation produces a base fragment at mass-to-charge ratio 51 with 15% relative intensity [5]. These fragmentation patterns are consistent with electron impact ionization mechanisms of phenylpyridine derivatives and provide definitive structural confirmation.

TechniqueParameterValueAssignment
¹H NMRδ 8.56 (d, J=3.6 Hz)Chemical ShiftPyridine H-6
¹H NMRδ 7.60 (d, J=7.6 Hz)Chemical ShiftPyridine H-4
¹³C NMRδ 158.6Chemical ShiftC-2 (quaternary)
IR1584 cm⁻¹Frequency2,3-Disubstituted pyridine
MSm/z 185 (100%)Molecular Ion[M]⁺

X-ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic analysis of 3-Methoxy-2-phenylpyridine derivatives provides detailed three-dimensional structural information at the atomic level [7]. Single crystal diffraction studies of related phenylpyridine compounds reveal important structural features that can be extrapolated to understand the solid-state behavior of 3-Methoxy-2-phenylpyridine.

Crystallographic investigations of bis(2-phenylpyridine) complexes demonstrate that phenylpyridine ligands adopt specific conformations in the solid state [7]. The crystal structures typically exhibit monoclinic or triclinic symmetry, with space groups such as P21/n being commonly observed [8]. Unit cell parameters for related compounds show dimensions typically ranging from 10-25 angstroms for the a, b, and c axes [8].

The molecular geometry in the crystalline state reveals important interatomic distances and angles. The carbon-nitrogen bond length in the pyridine ring typically measures approximately 1.34 angstroms, while the carbon-carbon bonds within the aromatic systems range from 1.38-1.42 angstroms [9]. The dihedral angle between the pyridine and phenyl rings represents a critical structural parameter that influences molecular properties.

Intermolecular Interactions

Crystallographic studies reveal various intermolecular interactions that stabilize the crystal packing of phenylpyridine derivatives [10]. Hydrogen bonding interactions, including carbon-hydrogen to fluorine contacts in salt forms, contribute to the formation of molecular sheets within the crystal structure [10]. These interactions result in characteristic ring motifs that define the supramolecular architecture.

Π-π stacking interactions between aromatic rings represent another significant stabilizing factor in the crystal packing [11]. The distances between parallel aromatic rings typically range from 3.5-4.0 angstroms, optimizing the balance between attractive π-π interactions and repulsive forces [11]. These interactions contribute to the formation of layered structures within the crystal lattice.

The crystal packing efficiency is influenced by the molecular shape and the distribution of polar and nonpolar regions within the molecule [12]. The methoxy substituent introduces additional hydrogen bonding capabilities through its oxygen atom, potentially forming weak carbon-hydrogen to oxygen interactions with neighboring molecules.

Polymorphism and Solvate Formation

Crystallographic investigations of related compounds indicate the potential for polymorphic behavior in phenylpyridine derivatives [13]. Different crystal forms may exhibit distinct unit cell parameters, space groups, and molecular conformations. This polymorphic diversity can significantly impact physical properties such as solubility, stability, and bioavailability.

Solvate formation represents another important aspect of crystallographic behavior [11]. The incorporation of solvent molecules into the crystal lattice can modify the intermolecular interactions and overall stability of the crystalline form. Common solvents such as dichloromethane, diethyl ether, and acetonitrile may be incorporated into the crystal structure under appropriate conditions [11].

Crystal ParameterTypical RangeRelated Compounds
Space GroupP21/n, P-1Phenylpyridine derivatives
Unit Cell a10-15 ÅMonoclinic systems
Unit Cell b11-16 ÅSimilar compounds
Dihedral Angle10-70°Pyridine-phenyl rings

Tautomeric and Conformational Properties

Conformational Analysis

The conformational behavior of 3-Methoxy-2-phenylpyridine involves rotation around the bond connecting the pyridine and phenyl rings [14]. This rotation is characterized by specific energy barriers that determine the preferred conformations and their relative populations at ambient temperature. Computational studies using density functional theory methods provide detailed insights into the conformational energy surface.

The rotation around the pyridine-phenyl bond exhibits a complex energy profile with multiple local minima corresponding to different conformational states [15]. The coplanar conformation, where both rings lie in the same plane, typically represents a high-energy transition state due to steric interactions between the ortho hydrogens of both rings. The preferred conformations involve dihedral angles that minimize steric repulsion while optimizing π-electron delocalization between the aromatic systems.

The methoxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond [14]. The methyl group can adopt orientations that are either in the plane of the pyridine ring or perpendicular to it. These conformational preferences are influenced by electronic effects, including potential π-electron donation from the oxygen lone pairs to the pyridine π-system.

Temperature-dependent nuclear magnetic resonance studies can provide experimental evidence for conformational exchange processes [16]. At low temperatures, distinct signals may be observed for different conformational isomers, while at higher temperatures, rapid exchange leads to averaged signals. The coalescence temperature provides information about the activation energy for conformational interconversion.

Tautomeric Equilibria

While 3-Methoxy-2-phenylpyridine does not exhibit classical tautomerism, related pyridine derivatives demonstrate various tautomeric behaviors that provide insights into potential structural variations [17]. The presence of the methoxy group at position 3 effectively prevents tautomeric interconversion by blocking hydrogen migration pathways that would be available in corresponding hydroxyl derivatives.

Computational investigations of related phenylpyridine systems reveal that tautomeric equilibria are highly sensitive to substitution patterns and environmental factors [18]. The relative stability of different tautomeric forms depends on factors such as aromaticity preservation, hydrogen bonding capabilities, and electronic stabilization through π-electron delocalization.

Spectroscopic studies of structurally related compounds demonstrate that tautomeric equilibria can be influenced by solvent polarity, temperature, and pH conditions [17]. In nonpolar solvents, forms that maintain maximum aromatic character are typically favored, while polar solvents may stabilize zwitterionic or hydrogen-bonded structures.

The absence of exchangeable protons in 3-Methoxy-2-phenylpyridine eliminates classical prototropic tautomerism, but valence tautomerism or ring-chain equilibria remain theoretical possibilities under extreme conditions [19]. These processes would require significant activation energies and are not observed under normal laboratory conditions.

Dynamic Behavior

The dynamic behavior of 3-Methoxy-2-phenylpyridine involves multiple molecular motions occurring on different timescales [14]. Fast motions include vibrations of bonds and angles, which occur on femtosecond to picosecond timescales. These motions contribute to the molecular flexibility and thermal motion observed in both solution and solid states.

Intermediate timescale motions include rotation of the methoxy group around the carbon-oxygen bond, which typically occurs on nanosecond to microsecond timescales [20]. This rotation may be hindered by potential energy barriers arising from electronic interactions between the methoxy group and the pyridine ring system.

Slow motions involve rotation around the pyridine-phenyl bond, which may exhibit significant energy barriers depending on the specific dihedral angles involved [15]. The height of these barriers determines whether conformational exchange is rapid or slow on the nuclear magnetic resonance timescale, influencing the appearance of spectroscopic signals.

Molecular dynamics simulations provide detailed insights into the correlations between different motional modes and their influence on overall molecular behavior [14]. These studies reveal how conformational changes propagate through the molecular structure and affect properties such as dipole moments, polarizability, and intermolecular interactions.

PropertyEnergy RangeTimescaleMethod
Bond Rotations1-5 kcal/molns-μsNMR, DFT
Ring Rotation5-15 kcal/molμs-msVariable T NMR
Conformational Exchange10-20 kcal/molms-sDynamic NMR
Tautomerization>20 kcal/molNot observedTheoretical

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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